molecular formula C11H10F3N3 B14035561 3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine

Cat. No.: B14035561
M. Wt: 241.21 g/mol
InChI Key: NOQATTPFVIRKIN-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine is an organic compound that features a trifluoromethyl group attached to a benzyl group, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine typically involves the reaction of 4-(Trifluoromethyl)benzyl bromide with 1H-pyrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Similar structure but lacks the pyrazole ring.

    3-(Trifluoromethyl)phenylhydrazine: Contains a trifluoromethyl group but is attached to a hydrazine moiety instead of a benzyl group.

    1-(4-(Trifluoromethyl)phenyl)pyrazole: Similar to the target compound but without the benzyl group.

Uniqueness

3-(4-(Trifluoromethyl)benzyl)-1H-pyrazol-5-amine is unique due to the combination of the trifluoromethyl group, benzyl group, and pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H10F3N3

Molecular Weight

241.21 g/mol

IUPAC Name

5-[[4-(trifluoromethyl)phenyl]methyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C11H10F3N3/c12-11(13,14)8-3-1-7(2-4-8)5-9-6-10(15)17-16-9/h1-4,6H,5H2,(H3,15,16,17)

InChI Key

NOQATTPFVIRKIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=NN2)N)C(F)(F)F

Origin of Product

United States

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